molecular formula C15H12BrNO2 B12909223 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione

Cat. No.: B12909223
M. Wt: 318.16 g/mol
InChI Key: FCYUTFKFBWWPOY-UHFFFAOYSA-N
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Description

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoquinoline moiety in the structure adds to its unique chemical characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-bromoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the bromoquinoline to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)cyclohexane-1,3-dione
  • 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
  • 2-(4-(Methylsulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione

Uniqueness

5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is unique due to the presence of the bromoquinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

5-(5-bromoquinolin-8-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H12BrNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2

InChI Key

FCYUTFKFBWWPOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Br)C=CC=N3

Origin of Product

United States

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